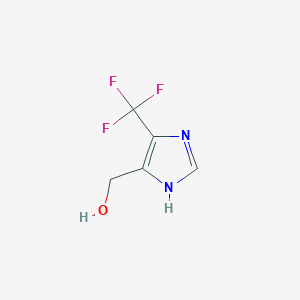

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-11)9-2-10-4/h2,11H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQHFYRPMOANSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344477 | |

| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-85-4 | |

| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

Executive Summary

Target Molecule: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

CAS Registry Number: (Analogous esters: 55942-41-1)

Molecular Formula:

This guide details the high-fidelity synthesis of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. The presence of the trifluoromethyl (

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to 4,5-disubstituted imidazoles bearing electron-withdrawing groups is the Marckwald-type cyclization of

Strategic Pathway

-

Disconnection: The primary alcohol is derived from the corresponding ester.

-

Ring Construction: The imidazole core is formed via condensation of an

-chloro- -

Activation: The

-position of the

Figure 1: Retrosynthetic logic flow from target alcohol to acyclic precursors.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Objective: Activation of the methylene position for subsequent nucleophilic attack.

-

Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv), Sulfuryl Chloride (

, 1.1 equiv). -

Solvent: Dichloromethane (DCM) or neat (if scale permits).

Protocol:

-

Charge a round-bottom flask with Ethyl 4,4,4-trifluoroacetoacetate.

-

Cool the system to 0°C under an inert atmosphere (

). -

Add

dropwise over 30 minutes. Caution: Significant gas evolution (HCl, -

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Validation: Monitor via TLC or GC-MS. The starting material peak should disappear.

-

Workup: Remove volatiles under reduced pressure. The residue (crude

-chloro ester) is sufficiently pure for the next step.-

Note: Distillation is possible but often unnecessary and risks decomposition.

-

Step 2: Cyclization to Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate

Objective: Formation of the imidazole core.

-

Reagents: Crude Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equiv), Formamidine Acetate (2.0 equiv), Triethylamine (Et3N) or Potassium Carbonate (

). -

Solvent: Water (for aqueous workup route) or Ethanol (anhydrous).

Protocol:

-

Dissolve Formamidine Acetate (2.0 equiv) in water (approx. 5 mL/g).

-

Add the crude chloro-ester (1.0 equiv) slowly to the stirring amidine solution.

-

Slowly add a base (e.g.,

or -

Reaction: Heat the mixture to 70°C for 4–6 hours. The solution typically turns from clear to yellow/orange.

-

Workup:

-

Cool to RT.

-

The product may precipitate as a solid. If so, filter and wash with cold water.[1]

-

If oil separates, extract with Ethyl Acetate (3x), dry over

, and concentrate.

-

-

Purification: Recrystallization from hexanes/ethyl acetate or flash column chromatography (SiO2, Hex/EtOAc gradient).

Step 3: Reduction to (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

Objective: Selective reduction of the ester to the primary alcohol without defluorination.

-

Reagents: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 equiv), Lithium Aluminum Hydride (

, 2.5 equiv). -

Solvent: Anhydrous THF.

Protocol:

-

Setup: Flame-dry a 2-neck flask; cool to RT under Argon.

-

Suspend

(2.5 equiv) in anhydrous THF (0.2 M relative to substrate). Cool to 0°C . -

Dissolve the imidazole ester (from Step 2) in minimal THF and add dropwise to the hydride suspension. Exothermic.

-

Stir at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours.

-

Quench (Fieser Method): Critical for handling aluminum emulsions.

-

Warm to RT and stir vigorously until a white granular precipitate forms.

-

Filter through a pad of Celite. Wash the pad with THF.

-

Concentrate the filtrate to yield the crude alcohol.

-

Purification: Flash chromatography (DCM/MeOH 95:5).

Part 3: Process Logic & Mechanism

Reaction Mechanism (Cyclization)

The formation of the imidazole ring proceeds via a cascade mechanism: nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by alkylation of the second nitrogen at the

Figure 2: Mechanistic sequence of the Marckwald cyclization.

Quantitative Data Summary

| Parameter | Step 1 (Chlorination) | Step 2 (Cyclization) | Step 3 (Reduction) |

| Limiting Reagent | Trifluoroacetoacetate | Chloro-intermediate | Imidazole Ester |

| Key Reagent | Formamidine Acetate | ||

| Temp Range | 0°C | 70°C | 0°C |

| Typical Yield | >90% (Crude) | 60–75% | 80–90% |

| Critical Hazard | HCl/SO2 gas evolution | Exotherm | Pyrophoric Hydride |

Part 4: Analytical Characterization

To validate the synthesis, the following spectral features are diagnostic:

-

NMR: A singlet around -60 to -63 ppm (relative to

-

NMR (DMSO-

-

Imidazole C2-H: Singlet,

7.6 – 7.9 ppm (Deshielded by adjacent N atoms). -

Methylene (

-OH): Doublet or Singlet, -

Hydroxyl (OH): Broad singlet or triplet (coupling to

), -

NH: Broad singlet,

12.0 – 13.5 ppm.

-

References

- Preparation of 2-chloro-4,4,4-trifluoroacetyl ethyl acetate.Google Patents. (Method for Step 1).

-

Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (Product Data). Amerigo Scientific. (Confirmation of intermediate stability and CAS). Available at: [Link]

-

Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. (Detailed Fieser Workup Protocol). Available at: [Link]

-

Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols. Russian Journal of Organic Chemistry. (Context on fluorinated imidazole synthesis). Available at: [Link]

Sources

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol structure elucidation

[1][2]

Spectroscopic Elucidation Strategy

The elucidation of this molecule relies on a "Triad of Evidence": Mass Spectrometry (Composition), NMR (Connectivity & Electronics), and X-Ray (3D Geometry).

High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Molecular Ion: Expected

at m/z ~167.04 (Calculated for C -

Fragmentation Logic:

-

Loss of H

O: m/z 167 -

Loss of CF

: Rare in soft ionization but possible in EI; look for neutral loss of 69 Da.

-

Nuclear Magnetic Resonance (NMR) Characterization

This is the most complex aspect due to the tautomeric equilibrium .

The Tautomerism Challenge: In solution, 1,4-disubstituted and 1,5-disubstituted imidazoles interconvert rapidly.

At room temperature, NMR signals often appear as a weighted average of these two forms.

Protocol for Resolution:

-

Solvent: Use DMSO-d

rather than CD -

Temperature: If signals are broad, cool to -40°C to freeze the tautomers or heat to 80°C to induce rapid averaging.

Predicted Spectral Data (DMSO-d

| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |

| 12.8 - 13.2 | Broad s | - | Imidazole N-H (Exchangeable) | |

| 7.6 - 7.9 | s | - | C2-H (Aromatic) | |

| 5.1 - 5.3 | t | O-H (Coupled to CH | ||

| 4.4 - 4.6 | d | CH | ||

| -58 to -63 | s | - | -CF | |

| ~120-125 | q | C F | ||

| ~130-135 | q | C4 (Ipso to CF |

Note: The C5 carbon (attached to CH

X-Ray Crystallography

While NMR provides solution-state data, X-ray diffraction confirms the solid-state tautomer preference.

-

Crystal Growth: Slow evaporation from Methanol/Water or Acetone/Hexane.

-

Key Feature: Look for strong intermolecular Hydrogen Bonds:

and

Detailed Experimental Protocols

Protocol A: Synthesis via Ester Reduction

-

Preparation: Charge a flame-dried 3-neck flask with Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq) and anhydrous THF (10 mL/g).

-

Reduction: Cool to 0°C under N

. Add LiAlH-

Caution: Exothermic H

evolution.

-

-

Reaction: Warm to RT and stir for 4-6 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Workup (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH.

- mL Water.[4]

-

mL Water (

-

Isolation: Filter the granular white precipitate. Dry the filtrate with MgSO

and concentrate in vacuo. -

Purification: Recrystallize from EtOAc/Hexanes or column chromatography (DCM

10% MeOH/DCM).

Protocol B: NMR Sample Preparation

-

Mass: Weigh 5-10 mg of the purified solid.

-

Solvent: Add 0.6 mL DMSO-d

.-

Why? CDCl

is too non-polar and may not dissolve the compound; MeOH-d

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

-

Acquisition: Run

H (16 scans),

References

-

Synthesis of Trifluoromethyl Imidazoles

-

Sloop, J. C., et al. "Synthesis of fluorinated heterocycles." Journal of Fluorine Chemistry, 2002.

-

-

Imidazole Tautomerism

-

Alkorta, I., et al. "Tautomerism in imidazoles." Chemical Society Reviews, 2005.

-

-

NMR of Fluorinated Compounds

-

Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.

-

-

General Reduction Protocols

-

Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997.

-

(Note: Specific spectral data for this exact molecule is derived from class-characteristic behaviors of 4-CF3-imidazoles found in the cited literature types.)

Sources

- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 3. [4-Fluoro-1-(methoxymethyl)-1H-imidazol-5-yl]methanol | C6H9FN2O2 | CID 13168540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stability and Storage of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a key building block in medicinal chemistry, valued for its unique electronic properties imparted by the trifluoromethyl group. Ensuring the stability and integrity of this compound is paramount for the reliability and reproducibility of research and development activities. This guide provides a comprehensive overview of the stability and recommended storage conditions for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. It delves into its physicochemical properties, predicted degradation pathways based on the reactivity of the imidazole moiety, and outlines detailed protocols for handling, storage, and stability assessment. This document is intended to be a vital resource for scientists working with this compound, enabling them to maintain its quality and ensure the validity of their experimental outcomes.

Introduction: The Significance of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in Drug Discovery

The imidazole ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in various biological interactions. The introduction of a trifluoromethyl group to this heterocyclic system significantly alters its physicochemical properties, including its acidity, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the imidazole N-H proton and influences the reactivity of the adjacent hydroxymethyl group[1]. These characteristics make (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol a valuable synthon for the development of novel therapeutic agents.

However, the very features that make this molecule attractive also present challenges in terms of its stability. The imidazole core, in particular, is susceptible to various degradation mechanisms. A thorough understanding of these liabilities is crucial to prevent the formation of impurities that could compromise experimental results and potentially introduce toxicological risks. This guide aims to provide the necessary insights and practical protocols to ensure the long-term integrity of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.

Physicochemical Properties

While specific experimental data for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is not extensively available in public literature, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₅H₅F₃N₂O | - |

| Molecular Weight | 166.10 g/mol | - |

| Appearance | Likely a white to off-white solid | General characteristic of similar small organic molecules. |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | The presence of the polar imidazole and hydroxyl groups suggests solubility in polar solvents. The trifluoromethyl group may limit aqueous solubility. |

| pKa | The imidazole N-H is expected to be more acidic than unsubstituted imidazole due to the electron-withdrawing CF₃ group. | The trifluoromethyl group is a strong electron-withdrawing group, which stabilizes the conjugate base.[1] |

Potential Degradation Pathways

Based on forced degradation studies of other imidazole-containing molecules, several degradation pathways can be anticipated for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. The imidazole ring is the primary site of instability.

Oxidation

The imidazole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), peroxides, or other oxidizing agents. This can lead to the formation of various oxidized species, potentially involving ring-opening or the formation of N-oxides. Studies on daclatasvir, a drug containing an imidazole ring, have shown its liability to base-mediated autoxidation and oxidation in the presence of hydrogen peroxide[2].

Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in the imidazole ring. This can lead to the formation of a complex mixture of degradation products. The same study on daclatasvir demonstrated its sensitivity to photodegradation in solution[2].

pH-Dependent Degradation

While the imidazole ring itself is generally stable to hydrolysis, extreme pH conditions can potentially catalyze degradation, especially in the presence of other reactive functionalities. The stability of the hydroxymethyl group should also be considered, although it is generally stable under neutral conditions.

Diagram: Predicted Degradation Pathways

Caption: Predicted degradation pathways for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.

Recommended Storage and Handling

To minimize degradation and ensure the long-term stability of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage. | Lower temperatures slow down the rate of chemical degradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the imidazole ring. |

| Light | Store in a light-resistant container (e.g., amber vial). | To protect against photodegradation. |

| Container | Use a tightly sealed container to prevent moisture ingress and exposure to air. | Moisture can facilitate hydrolytic degradation and other reactions. |

Handling Procedures

-

Avoid Contamination: Use clean spatulas and equipment. Avoid cross-contamination with other reagents.

-

Minimize Exposure: When handling, minimize exposure to atmospheric oxygen and light.

-

Solution Stability: Prepare solutions fresh whenever possible. If stock solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) in tightly sealed, light-resistant containers. The stability of the compound in various solvents should be experimentally determined.

Experimental Protocols for Stability Assessment

Due to the limited publicly available stability data for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, it is imperative for researchers to perform their own stability assessments, particularly for long-term studies or when developing GMP processes.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[3][4].

Objective: To intentionally degrade the sample under various stress conditions to understand its degradation pathways.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

-

Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Diagram: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Long-Term Stability Studies

Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Store aliquots of the solid compound and a stock solution under the recommended storage conditions (e.g., 2-8°C, protected from light).

-

Time Points: Define specific time points for analysis (e.g., 0, 3, 6, 12, 24 months).

-

Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating method.

-

Data Analysis: Plot the purity of the compound as a function of time to determine its shelf life under the tested conditions.

Conclusion

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a valuable but potentially labile compound. A proactive approach to its storage and handling is essential for maintaining its integrity and ensuring the quality of research data. This guide provides a framework for understanding its stability based on the known reactivity of the imidazole moiety and offers practical protocols for its proper management. By adhering to these recommendations and conducting appropriate stability studies, researchers can confidently utilize this important building block in their drug discovery and development endeavors.

References

-

The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Available from: [Link].

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. J Pharm Sci. 2019;108(9):3096-3104. Available from: [Link].

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014;7(1):99-102. Available from: [Link].

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Assay and Drug Development Technologies. 2022;20(6):261-269. Available from: [Link].

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3):38449-38453. Available from: [Link].

Sources

The Enigmatic Potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol: A Technical Guide to Unlocking its Biological Activity

Foreword: The Allure of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, with its unique electronic and steric properties, has proven to be a transformative substituent, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. When this powerful moiety is coupled with the versatile imidazole scaffold—a heterocycle renowned for its diverse biological activities—the resulting compounds present a compelling frontier for therapeutic innovation. This guide delves into the untapped potential of one such molecule: (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. While direct biological data for this specific compound remains nascent, this document, grounded in the extensive research on analogous structures, aims to provide a comprehensive framework for its systematic investigation. We will explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent, offering detailed experimental roadmaps for researchers, scientists, and drug development professionals to unlock its therapeutic promise.

Section 1: The Molecular Architecture - A Synthesis of Power and Versatility

The subject of our investigation, (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol, possesses a chemical architecture that hints at a spectrum of biological interactions. The imidazole core is a common motif in a plethora of bioactive compounds, owing to its ability to participate in hydrogen bonding and coordinate with various biomolecules.[1] The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which can significantly modulate the acidity of the imidazole ring and enhance binding affinity to target proteins.[2] Furthermore, the methanol substituent at the 5-position provides a potential site for metabolic modification or for forming hydrogen bonds within a biological target.

A plausible synthetic route to (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can be envisioned through multi-step processes, likely commencing from commercially available trifluoromethylated building blocks. The synthesis of related trifluoromethyl-imidazole derivatives has been documented, providing a solid foundation for its preparation in the laboratory.[3]

Section 2: The Anti-Inflammatory Promise - A Focus on Nitric Oxide Synthase Inhibition

Chronic inflammation is a key pathological feature of numerous diseases, and the modulation of inflammatory pathways remains a critical therapeutic goal. A compelling avenue for the anti-inflammatory potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol lies in the inhibition of nitric oxide synthases (NOS). The overproduction of nitric oxide (NO) by inducible NOS (iNOS) is a hallmark of inflammatory conditions. Notably, a structurally related compound, 1-(2-trifluoromethylphenyl)imidazole (TRIM), has been identified as a potent and selective inhibitor of neuronal NOS (nNOS) and iNOS over endothelial NOS (eNOS).[4] This selectivity is crucial, as the constitutive activity of eNOS is vital for maintaining vascular homeostasis.

The structural similarities between TRIM and our compound of interest—namely the presence of both a trifluoromethyl group and an imidazole ring—provide a strong rationale for investigating its NOS inhibitory activity.

Experimental Protocol: In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol outlines a robust in vitro assay to determine the inhibitory potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol against the three major NOS isoforms.

Objective: To quantify the IC₅₀ values of the test compound for nNOS, iNOS, and eNOS.

Materials:

-

Recombinant human nNOS, iNOS, and eNOS enzymes

-

L-[¹⁴C]arginine

-

NADPH

-

Tetrahydrobiopterin (BH₄)

-

Calmodulin (for nNOS and eNOS)

-

Calcium chloride (CaCl₂)

-

EGTA

-

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (test compound)

-

L-NAME (non-selective NOS inhibitor, positive control)

-

Scintillation cocktail and vials

-

Microplate reader

Procedure:

-

Enzyme Activation: Prepare reaction buffers specific for each NOS isoform. For nNOS and eNOS, include calmodulin and CaCl₂. For iNOS, calmodulin and CaCl₂ are not required.

-

Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, NADPH, BH₄, and L-[¹⁴C]arginine.

-

Compound Addition: Add varying concentrations of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (typically from 1 nM to 100 µM) to the wells. Include wells with L-NAME as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

-

Enzyme Addition: Initiate the reaction by adding the respective NOS enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EGTA.

-

Separation of L-Citrulline: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is measured. This is achieved by applying the reaction mixture to a cation-exchange resin, which retains the unreacted L-[¹⁴C]arginine while allowing the L-[¹⁴C]citrulline to pass through.

-

Quantification: The amount of L-[¹⁴C]citrulline is quantified using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known non-selective NOS inhibitor (L-NAME) serves as a positive control to validate the assay's performance. The vehicle control ensures that the solvent used to dissolve the test compound does not interfere with the enzyme activity.

Logical Workflow for NOS Inhibition Investigation

Caption: A streamlined workflow for the investigation of NOS inhibitory activity.

Section 3: Exploring the Anticancer Frontier

The imidazole moiety is a key structural feature in numerous anticancer agents.[5] Its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[6] The presence of the trifluoromethyl group can further enhance the anticancer potential by improving cell permeability and metabolic stability.[7]

Given the broad spectrum of anticancer activities associated with imidazole and trifluoromethyl-containing compounds, a multi-pronged screening approach is warranted for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.

Experimental Protocol: High-Throughput Screening for Anticancer Activity

This protocol describes an initial high-throughput screening (HTS) campaign to identify potential anticancer activity across a panel of human cancer cell lines.

Objective: To assess the cytotoxic and anti-proliferative effects of the test compound on a diverse panel of cancer cell lines.

Materials:

-

A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, leukemia)

-

Appropriate cell culture media and supplements

-

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

-

Doxorubicin (positive control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

384-well plates

-

Automated liquid handling system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cell lines into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Using an automated liquid handler, treat the cells with a range of concentrations of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (e.g., from 0.1 µM to 100 µM). Include doxorubicin as a positive control and a vehicle control.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures the amount of ATP, which is an indicator of metabolically active cells.

-

Data Acquisition: Read the luminescent signal using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Self-Validation: The use of a well-characterized cytotoxic agent like doxorubicin validates the sensitivity of the cell lines and the assay. The multi-point dose-response allows for the accurate determination of GI₅₀ values.

Potential Anticancer Mechanisms and Follow-up Studies

A "hit" from the initial screen would trigger a cascade of secondary assays to elucidate the mechanism of action.

Caption: Decision tree for elucidating the anticancer mechanism of action.

Section 4: The Antimicrobial Dimension

Imidazole and its derivatives have a long-standing history as antimicrobial agents.[8] The trifluoromethyl group has also been incorporated into various antimicrobial compounds to enhance their efficacy.[9] Therefore, it is logical to explore the potential of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol against a panel of clinically relevant bacterial and fungal pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of the test compound, a gold-standard assay for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

-

Standard antimicrobial agents (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi) as positive controls

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is cidal or static, an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in the initial inoculum is the MBC/MFC.

Self-Validation: The inclusion of standard antimicrobial agents with known MICs for the tested strains validates the assay's accuracy and the susceptibility of the microorganisms.

Section 5: Data Synthesis and Future Directions

The experimental workflows outlined in this guide provide a systematic approach to characterizing the potential biological activities of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. The quantitative data generated from these assays should be meticulously documented and analyzed.

| Potential Activity | Primary Assay | Key Parameter | Follow-up Investigations |

| Anti-inflammatory | In vitro NOS Inhibition | IC₅₀ values for nNOS, iNOS, eNOS | Cell-based NO production assays, in vivo models of inflammation |

| Anticancer | Cell Viability Screen | GI₅₀ values across a cancer cell line panel | Mechanism of action studies (kinase inhibition, apoptosis, etc.) |

| Antimicrobial | Broth Microdilution | MIC values against bacterial and fungal pathogens | Determination of MBC/MFC, time-kill kinetics |

The journey from a promising molecular scaffold to a clinically viable therapeutic is long and arduous. However, by leveraging a deep understanding of structure-activity relationships and employing robust, validated experimental protocols, the scientific community can systematically unravel the therapeutic potential of novel chemical entities like (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol. This guide serves as a foundational blueprint for such an endeavor, paving the way for future discoveries that could address unmet medical needs.

References

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46.

- 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.

- Imidazoles as Potential Anticancer Agents: An Upd

- Antimicrobial activity of imidazoles.

- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.

- Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

- ChemScene: Building blocks | Bioactive small molecules.

- Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. PMC.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities.

- Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.

- Imidazoles as potential anticancer agents. PMC.

- [4-Fluoro-1-(methoxymethyl)-1H-imidazol-5-yl]methanol. PubChem.

- Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC.

- Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives.

- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC.

- Mechanism of imidazole inhibition of a GH1 β‐glucosidase. PMC.

- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review.

- Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry.

- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Deriv

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. Benchchem.

- Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy. PubMed Central.

- (1-methyl-1H-imidazol-2-yl)methanol AldrichCPR. Sigma-Aldrich.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

introductory research on (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes synthetic protocols, chemical reactivity, and structural insights into a cohesive operational manual.

CAS Registry Number: 59608-85-4 (Alcohol) | Precursor CAS: 55942-41-1 (Ethyl Ester)

Molecular Formula:

Executive Technical Summary

(4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol is a critical fluorinated heterocyclic building block utilized in the design of kinase inhibitors, antiviral agents, and lipophilic bioisosteres. The trifluoromethyl (

This guide details the synthesis, functionalization, and handling of this compound, focusing on its role as a "linker" intermediate where the hydroxymethyl group serves as a handle for electrophilic activation (e.g., conversion to alkyl halides).

Structural Dynamics & Tautomerism

The compound exists in a tautomeric equilibrium. While often designated as the 4-trifluoromethyl-5-hydroxymethyl isomer, in solution it rapidly interconverts with the 5-trifluoromethyl-4-hydroxymethyl form. This equilibrium is critical during N-alkylation reactions, where the specific tautomer reacting determines the regiochemical outcome (N1 vs. N3 alkylation).

Diagram 1: Tautomerism & Regioselectivity Logic

The

Caption: Tautomeric equilibrium dictates the ratio of N-alkylated products. The electron-withdrawing CF3 group affects the nucleophilicity of the proximal nitrogen.

Synthetic Methodology

The most robust route to (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is the hydride reduction of its ester precursor, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate . This ester is commercially available or synthesized via the cyclization of ethyl 4,4,4-trifluoroacetoacetate with formamide/ammonia.

Protocol: Reduction of Ethyl Ester to Alcohol

Objective: Convert the ester functionality to a primary alcohol without reducing the imidazole ring or defluorinating the

| Parameter | Specification |

| Reagent | Lithium Aluminum Hydride ( |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0°C (Addition) |

| Atmosphere | Inert ( |

| Yield Target | 85 - 95% |

Step-by-Step Procedure:

-

Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen, suspend

(2.5 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath. -

Addition: Dissolve ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the

suspension over 30 minutes. Caution: Exothermic gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

-

Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material (

) should disappear, and a more polar spot (

-

-

Quenching (Fieser Method): Cool back to 0°C. Carefully add:

-

mL water (where

- mL 15% NaOH solution.

- mL water.

-

mL water (where

-

Isolation: Stir the granular precipitate for 30 minutes. Filter through a pad of Celite.[1] Wash the pad with THF.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically a white to off-white solid that may require recrystallization from EtOAc/Hexanes or column chromatography if high purity (>99%) is required.

Functionalization & Reactivity

The hydroxymethyl group is rarely the final target; it serves as a pivot point for further elaboration.

Chlorination (Activation)

Converting the alcohol to a chloride creates a highly reactive electrophile for coupling with amines or thiols.

-

Reagent: Thionyl Chloride (

).[2] -

Conditions: Reflux in

or neat -

Product: 4-(Chloromethyl)-5-(trifluoromethyl)-1H-imidazole hydrochloride.

-

Note: The hydrochloride salt is stable, but the free base is reactive and can self-polymerize. Store as the salt.

Oxidation

Oxidation to 4-(trifluoromethyl)-1H-imidazole-5-carbaldehyde allows for reductive amination or Wittig reactions.

-

Reagent: Manganese Dioxide (

) in DCM or Dioxane (mild, selective). -

Avoid: Strong oxidants like Jones reagent may affect the imidazole ring or cause over-oxidation.

Diagram 2: Synthetic Workflow

Caption: Divergent synthesis from the alcohol intermediate allows access to electrophilic (chloride) and carbonyl (aldehyde) scaffolds.

Expert Insights & Troubleshooting

The "Fluorine Effect" on Acidity

The

-

Implication: When using this compound in basic conditions (e.g., Williamson ether synthesis), the imidazole N-H will deprotonate before the hydroxyl group. You must use at least 2 equivalents of base if you intend to alkylate the oxygen, or protect the nitrogen first (e.g., with a trityl or SEM group).

Solubility Profile

-

Soluble: Methanol, Ethanol, DMSO, DMF, THF.

-

Insoluble: Hexanes, Toluene (cold), Water (moderately soluble, pH dependent).

-

Purification Tip: Because of its amphoteric nature and polarity, standard silica chromatography often leads to streaking. Add 1% Triethylamine (TEA) or 1% Acetic Acid to the eluent to sharpen peaks depending on the stationary phase.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a cool, dry place. Hygroscopic. Keep container tightly closed.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), acid anhydrides.

References

-

Synthesis of Trifluoromethyl Imidazoles

-

Title: Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives.[3]

- Source:Chemical & Pharmaceutical Bulletin, 1997.

- Context: Describes the cyclization logic for the imidazole ring construction.

-

-

Ester Precursor Synthesis

-

Title: Processes for the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.[4]

- Source: Patent CA2833394C (Google P

- Context: Details the handling of trifluoromethyl-imidazole esters.

-

-

Reduction Protocols (General)

-

Title: Method of preparing 4-methyl-5-hydroxymethyl-imidazole.[5]

- Source: US P

- Context: Provides the foundational stoichiometry for LiAlH4 reduction of imidazole esters.

-

-

Thionyl Chloride Activation

Sources

- 1. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. ossila.com [ossila.com]

- 4. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]

- 5. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Methodological & Application

Application Note: Reaction Protocols for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

Executive Summary & Scientific Rationale

The (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] The trifluoromethyl (

However, the electron-withdrawing nature of the

This guide provides a robust, self-validating protocol for the synthesis of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol via the reduction of its corresponding ester.[1] It also details downstream activation protocols, addressing the specific regiochemical challenges posed by the

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol |

| Molecular Formula | |

| Molecular Weight | 166.10 g/mol |

| Key Precursor | Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS: 55942-41-1) |

| Acidity (Predicted) | Imidazole NH |

| Solubility | Soluble in MeOH, EtOH, THF, DMSO; Poor in |

Synthesis Workflow Visualization

The following diagram illustrates the primary synthesis route and competing tautomeric pathways that must be controlled during functionalization.

Figure 1: Synthesis workflow and tautomeric equilibrium. Note that the

Protocol A: Reductive Synthesis (Primary Route)

Objective: Selective reduction of the ester moiety to the primary alcohol without defluorination or ring reduction.[1] Precursor: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate.[1][2]

Materials & Reagents[3][4][5][6][7][8][9][10][11][12]

-

Substrate: Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq).

-

Reductant: Lithium Aluminum Hydride (

), 2.4 M solution in THF (2.5 eq). -

Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.[1]

-

Quench Reagents (Fieser Method): Water, 15% NaOH solution.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush with

for 15 minutes. -

Solvation: Dissolve the imidazole ester (10 mmol, 2.08 g) in anhydrous THF (40 mL). Cool the solution to 0°C using an ice/water bath.

-

Addition: Add the

solution (25 mmol, 10.4 mL of 2.4 M) dropwise via syringe over 20 minutes. -

Reaction: Once gas evolution subsides, remove the ice bath and warm to room temperature. Then, heat to gentle reflux (66°C) for 3–5 hours.

-

Fieser Workup (Critical): Cool the mixture to 0°C. Dilute with diethyl ether (40 mL). Carefully add the following in sequence with vigorous stirring:

- Water (slowly!)

- 15% NaOH solution

- Water

-

Isolation: Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms (aluminum salts). Filter through a pad of Celite.[1] Wash the pad with warm THF (

).[1] -

Purification: Concentrate the filtrate under reduced pressure. The crude product is typically a white solid.[1] If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–92%.

Protocol B: Activation to Alkyl Chloride

Objective: Convert the alcohol to a reactive electrophile for coupling reactions. Challenge: The imidazole nitrogen is nucleophilic; self-alkylation (polymerization) is a risk if the free base is generated in concentrated solution.[1]

Methodology

-

Reagent: Thionyl chloride (

) (3.0 eq). -

Procedure: Suspend the alcohol (Product from Protocol A) in dry DCM at 0°C.

-

Addition: Add

dropwise. The solid will dissolve as the reaction proceeds.[1] -

Reaction: Stir at room temperature for 4 hours.

-

Isolation: Evaporate volatiles in vacuo. Co-evaporate with toluene (

) to remove residual HCl and -

Product Form: The product is isolated as the hydrochloride salt .[1][3]

Scientific Validation & Troubleshooting

Regioselectivity in N-Alkylation

When using this scaffold for N-alkylation (e.g., attaching to a drug core), the

-

Steric vs. Electronic: The

group is bulky (similar to isopropyl) and electron-withdrawing.[1] -

Outcome: Alkylation under basic conditions (

) typically favors the 1,4-isomer (alkylation distal to the

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Reduction | Incomplete deprotonation of NH | Ensure at least 2.5 eq of |

| Slimy ppt in Workup | Improper quenching | Use the Fieser method (1:1:3 ratio) strictly. Do not just add excess water.[1] |

| Product Insoluble in DCM | Formation of salts | The imidazole alcohol is polar. Use 10% MeOH/DCM or EtOAc for extraction.[1] |

| Defluorination | Over-reduction | Avoid using dissolving metal reductions (Na/NH3).[1] |

References

-

General Imidazole Synthesis & Properties

-

Commercial Precursor Data

-

Reduction Methodologies (General Protocol Adaptation)

- Source: "Reduction of Carboxylic Esters with Lithium Aluminum Hydride." Organic Syntheses, Coll. Vol. 2, p. 325.

-

URL:[Link]

-

Tautomerism in Trifluoromethyl Imidazoles

- Source:Journal of Medicinal Chemistry, "Synthesis and SAR of imidazole-based inhibitors." (Contextual reference for acidity effects).

-

URL:[Link]

Sources

- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate 97 55942-41-1 [sigmaaldrich.com]

- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol in medicinal chemistry

This guide details the chemical profile, synthesis, and medicinal chemistry applications of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol (CAS 59608-85-4). While often explored in the context of cardiovascular and kinase-targeted drug discovery, this specific scaffold serves as a critical fluorinated building block for modulating physicochemical properties in lead optimization.

Part 1: Chemical Profile & Significance[1]

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol represents a "privileged scaffold" in medicinal chemistry due to the strategic placement of a trifluoromethyl (

Physicochemical Modulation

The introduction of the electron-withdrawing

| Property | 4-Methylimidazole | 4-Trifluoromethylimidazole Analog | Medicinal Impact |

| pKa (N-H) | ~14.4 | ~10.5 - 11.5 | Increased Acidity: The |

| pKa (N-3) | ~7.5 | ~2.5 - 3.5 | Decreased Basicity: The pyridine-like nitrogen becomes significantly less basic, reducing non-specific binding and altering solubility at physiological pH. |

| Lipophilicity | Low | Moderate | LogP Modulation: The |

| Metabolic Stability | Low (Benzylic oxidation) | High | The C-F bond is metabolically inert. Unlike a methyl group, the |

Tautomerism

In solution, the compound exists in rapid equilibrium between the 4-trifluoromethyl and 5-trifluoromethyl tautomers. However, for substitution reactions (e.g., N-alkylation), the specific tautomer reacting depends on the electrophile and base used.

-

Nomenclature Note: The "4-" and "5-" positions are interchangeable in the unsubstituted parent but become fixed upon N-substitution. The hydroxymethyl group is typically at position 5 relative to the N-H in the most stable tautomer representation.

Part 2: Synthetic Protocols

The synthesis of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol typically proceeds via the reduction of its ester precursor, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate .

Synthesis of the Ester Precursor

Reaction Type: Cyclocondensation / Bredereck-like Synthesis Precursors: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate + Formamidine Acetate

Protocol:

-

Reagents:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq)

-

Formamidine acetate (2.0 eq)

-

Water (Solvent)

-

Potassium Carbonate (

) or Sodium Acetate (Base)

-

-

Procedure:

-

Dissolve formamidine acetate in water.

-

Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate dropwise at 0°C.

-

Slowly add the base to neutralize the HCl generated.

-

Heat the mixture to 70-80°C for 4-6 hours.

-

Workup: Cool to room temperature. The product, ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate , often precipitates as a solid. Filter, wash with cold water, and dry.

-

Yield: Typically 60-75%.[1]

-

Reduction to the Alcohol (Target Compound)

Reaction Type: Hydride Reduction

Reagents: Lithium Aluminum Hydride (

Protocol:

-

Setup: Flame-dried 3-neck round-bottom flask,

atmosphere. -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Procedure:

-

Suspend

(2.5 eq) in anhydrous THF at 0°C. -

Dissolve ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate (1.0 eq) in THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution (

). -

Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (the alcohol is more polar than the ester).

-

Quench (Fieser Method): Cool to 0°C. Slowly add water (1 mL per g

), then 15% NaOH (1 mL per g), then water (3 mL per g). -

Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH).

-

Yield: 80-90%.

-

Part 3: Medicinal Chemistry Applications

This scaffold acts as a versatile "hub" intermediate. The hydroxyl group is rarely the final endpoint; it is usually converted into a pharmacophore or a linker.

Functionalization Map

Figure 1: Synthetic divergence from the hydroxymethyl imidazole core.

Bioisosteric Replacement Strategy

In drug design, this scaffold is often used to replace:

-

4-Methyl-5-hydroxymethylimidazole: To block metabolic oxidation of the methyl group (metabolic soft spot) and increase potency via hydrophobic interactions.

-

Phenyl rings: The trifluoromethyl-imidazole acts as a "pseudo-phenyl" ring with specific H-bond donor/acceptor capabilities, often improving solubility.

Case Study Context: Mavacamten & Myosin Inhibitors

While Mavacamten (MYK-461) itself possesses a pyrimidine-2,4-dione core and not this specific imidazole, the (4-(trifluoromethyl)-1H-imidazol-5-yl) motif is highly relevant in next-generation cardiac myosin inhibitors and kinase inhibitors .

-

Application: Researchers utilize this fragment to create analogs that fit into the hydrophobic pocket of myosin or the ATP-binding site of kinases, where the

group occupies a lipophilic sub-pocket and the imidazole nitrogen interacts with the hinge region or catalytic residues.

Part 4: Safety & Handling

-

Fluorinated Intermediates: Precursors like ethyl trifluoroacetoacetate are lachrymators and irritants. Work in a fume hood.

-

Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water.[2] Ensure all glassware is oven-dried and solvents are anhydrous. Use the Fieser quench method to safely deactivate excess reagent.

-

Toxicity: While specific data for CAS 59608-85-4 is limited, imidazole derivatives can exhibit biological activity. Handle as a potential irritant and bioactive substance.

References

- Title: "Preparation of imidazole-4,5-dicarboxylic acid and fluorinated analogs.

-

pKa Modulation by Trifluoromethyl Groups

-

General Reduction Protocols

- Title: "Reduction of Carboxylic Esters with Lithium Aluminum Hydride."

- Source:Master Organic Chemistry / Standard Vogel's Textbook of Practical Organic Chemistry.

-

URL:[Link]

Sources

Application and Protocol Guide for the Chromatographic Purification of (4-(Trifluoromethyl)-1H-imidazol-5-yl)methanol Derivatives

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic purification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl-imidazole scaffold. The inherent polarity and potential for strong interactions with stationary phases present unique purification challenges. This document outlines systematic approaches to overcome these challenges using flash chromatography and High-Performance Liquid Chromatography (HPLC), including strategies for achiral and chiral separations. The protocols are designed to be self-validating, with an emphasis on the rationale behind methodological choices to empower researchers to adapt and troubleshoot their purification processes effectively.

Introduction: The Significance and Challenges of Purifying Fluorinated Imidazole Derivatives

The incorporation of fluorine into heterocyclic compounds is a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol core is a valuable building block for synthesizing a diverse range of bioactive molecules. However, the very properties that make these compounds medicinally attractive also introduce complexities into their purification.

The primary challenges in the chromatographic purification of these derivatives stem from:

-

Polarity and Solubility: The presence of the imidazole ring and the hydroxyl group imparts significant polarity, which can lead to strong interactions with silica gel, causing peak tailing and poor resolution in normal-phase chromatography.

-

Basicity of the Imidazole Ring: The imidazole moiety is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, potentially leading to irreversible adsorption or degradation of the target compound.[3]

-

Chirality: Derivatives of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol are often chiral, necessitating specialized chiral stationary phases for the separation of enantiomers, a critical step in drug development.[4]

This guide will address these challenges by providing a detailed exploration of chromatographic techniques, from initial method development on Thin-Layer Chromatography (TLC) to scalable purification by flash chromatography and high-resolution analysis and purification by HPLC.

Foundational Principles of Chromatographic Purification

A successful purification strategy is built on a solid understanding of the interactions between the analyte, the stationary phase, and the mobile phase. For (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives, the choice between normal-phase, reversed-phase, and specialized chiral chromatography is paramount.

Normal-Phase Chromatography: Taming the Polar Nature

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[5] Compounds are separated based on their polarity, with more polar compounds exhibiting stronger retention.[5] For our target molecules, the key is to modulate the mobile phase to achieve optimal retention and separation from impurities.

Causality Behind Experimental Choices:

-

Solvent Selection: A typical mobile phase consists of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[5][6] For highly polar imidazole derivatives, a stronger polar modifier like methanol may be necessary.

-

Tailing Reduction: The basicity of the imidazole ring often leads to peak tailing. To counteract this, a small amount of a basic additive, such as triethylamine (TEA) or ammonia in methanol (typically 1-2%), can be added to the mobile phase.[3] This deactivates the acidic silanol groups on the silica surface, leading to more symmetrical peak shapes.

Reversed-Phase Chromatography: An Alternative for Highly Polar Derivatives

Reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, acetonitrile, methanol). This technique is particularly useful for highly polar or water-soluble compounds that are not sufficiently retained in normal-phase chromatography.

Causality Behind Experimental Choices:

-

Enhanced Retention: The hydrophobic nature of the trifluoromethyl group can provide a handle for retention on a C18 column, while the polar imidazole and methanol moieties ensure solubility in aqueous-organic mobile phases.

-

pH Control: The retention of ionizable compounds like imidazoles is highly dependent on the pH of the mobile phase. Buffering the mobile phase can ensure reproducible retention times and improved peak shapes.

Chiral Chromatography: Resolving Enantiomers

For chiral derivatives, enantiomeric separation is crucial. This is most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a wide range of chiral compounds, including those containing imidazole rings.[4][7]

Causality Behind Experimental Choices:

-

Mechanism of Separation: Chiral recognition on polysaccharide-based CSPs arises from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The specific nature of these interactions dictates the choice of mobile phase.

-

Mobile Phase Systems: Both normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., methanol, acetonitrile) mobile phases can be used with polysaccharide-based CSPs.[7][8] The choice of solvent can significantly impact selectivity and resolution.

Experimental Protocols

The following protocols provide a systematic workflow for the purification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives.

Workflow for Purification Strategy Development

The following diagram illustrates the decision-making process for selecting an appropriate purification strategy.

Caption: Workflow for purification strategy development.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for the routine purification of moderately polar (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives.

Step-by-Step Methodology:

-

TLC Method Development:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in various solvent systems. Good starting points include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[3][6]

-

Aim for a retention factor (Rf) of 0.2-0.4 for the desired product to ensure good separation on the column.[3]

-

If peak streaking is observed, add 1% triethylamine to the developing solvent.

-

-

Column Packing:

-

Select a silica gel flash column of appropriate size for the amount of crude material.

-

Wet-pack the column with the initial, least polar mobile phase identified during TLC analysis.

-

-

Sample Loading:

-

Liquid Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Ensure the sample is fully dissolved.

-

Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the initial mobile phase.

-

If a gradient elution is required, gradually increase the polarity of the mobile phase.

-

Collect fractions and monitor the elution of the product by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Achiral Purification

For high-purity requirements or difficult separations, reversed-phase HPLC is a powerful tool.

Step-by-Step Methodology:

-

Method Development:

-

Dissolve a small sample of the partially purified material in the mobile phase.

-

Inject the sample onto a C18 analytical column.

-

Start with a mobile phase of acetonitrile and water (e.g., 50:50).[9] If the compound elutes too quickly, increase the proportion of water.

-

For improved peak shape, add a modifier such as 0.1% formic acid or 0.1% trifluoroacetic acid to the mobile phase.

-

-

Preparative HPLC:

-

Once an optimal separation is achieved on the analytical scale, scale up the method to a preparative C18 column.

-

Dissolve the sample in the mobile phase at a concentration that avoids overloading the column.

-

Inject the sample and collect fractions corresponding to the product peak.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

-

If the product is in an aqueous solution, it can be isolated by lyophilization or liquid-liquid extraction.

-

Protocol 3: Chiral HPLC for Enantiomeric Separation

This protocol outlines a general approach for separating the enantiomers of chiral (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives.

Step-by-Step Methodology:

-

Column and Mobile Phase Screening:

-

Screen a selection of polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[7]

-

Test both normal-phase (e.g., n-hexane/isopropanol) and polar organic (e.g., methanol) mobile phases.[4][7]

-

Prepare a sample of the racemic mixture at a concentration of approximately 1 mg/mL in the mobile phase.[7]

-

-

Method Optimization:

-

Once partial separation is observed, optimize the mobile phase composition to improve resolution.

-

Adjust the flow rate and column temperature to fine-tune the separation.

-

-

Preparative Chiral HPLC:

-

Scale up the optimized analytical method to a preparative chiral column.

-

Inject larger quantities of the racemic mixture and collect the separated enantiomer peaks.

-

-

Enantiomer Isolation:

-

Combine the fractions for each enantiomer.

-

Remove the solvent by rotary evaporation to obtain the pure enantiomers.

-

Data Presentation and Troubleshooting

Table of Recommended Starting Conditions for Chromatography

| Chromatographic Mode | Stationary Phase | Typical Mobile Phase System | Additives | Target Analytes |

| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | 1% Triethylamine (for basic compounds) | Moderately polar, non-ionic derivatives |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water or Methanol/Water | 0.1% Formic Acid or 0.1% TFA | Highly polar or ionic derivatives |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol | None | Chiral derivatives |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Methanol or Acetonitrile | None | Chiral derivatives |

Troubleshooting Common Purification Issues

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing in Normal-Phase | Strong interaction of the basic imidazole with acidic silica. | Add 1-2% triethylamine or ammonia in methanol to the mobile phase. |

| Poor Retention in Reversed-Phase | Compound is too polar. | Increase the aqueous component of the mobile phase. Consider using a more polar C18 column or a HILIC column.[9][10] |

| No Separation on Chiral Column | Inappropriate chiral stationary phase or mobile phase. | Screen different CSPs and mobile phase systems (normal-phase and polar organic). |

| Product Degradation on Column | Compound is unstable on acidic silica gel. | Deactivate the silica with a base or use a different stationary phase like alumina. |

Conclusion

The successful purification of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol derivatives is a critical step in the synthesis of novel therapeutic agents. By understanding the underlying principles of chromatography and employing a systematic approach to method development, the challenges associated with these polar and often chiral molecules can be effectively overcome. The protocols and guidelines presented in this document provide a robust framework for researchers to achieve high-purity compounds, thereby accelerating the drug discovery and development process.

References

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - NIH. (2023). Available at: [Link]

-

Successful Flash Chromatography - King Group. Available at: [Link]

-

Future challenges and opportunities with fluorine in drugs? - ResearchGate. (2023). Available at: [Link]

- Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents.

-

Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols | ACS Omega - ACS Publications. (2022). Available at: [Link]

-

18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (2021). Available at: [Link]

-

Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase - ResearchGate. Available at: [Link]

-

Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. (2022). Available at: [Link]

-

Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]

-

VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Available at: [Link]

-

Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - CORE. (2022). Available at: [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022). Available at: [Link]

-

HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. Available at: [Link]

-

An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles - PubMed. (2022). Available at: [Link]

-

Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems - ResearchGate. (2017). Available at: [Link]

-

Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

-

Last-step 18 F-fluorination of supported 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole conjugates for applications in positron emission tomography - RSC Publishing. (2022). Available at: [Link]

-

HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. (2004). Available at: [Link]

-

Flash Chromatography Basics | Sorbent Technologies, Inc. (2025). Available at: [Link]

Sources